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Compound of Interest

Compound Name:
Ethyl 8-(4-iodophenyl)-8-

oxooctanoate

CAS No.: 898777-48-5

Cat. No.: B1327880

Get Quote

Executive Summary
Ethyl 8-(4-iodophenyl)-8-oxooctanoate (CAS: 898777-48-5) is a bifunctional aryl-fatty acid

derivative characterized by a terminal ethyl ester and an aryl ketone moiety. Its structural

integrity is pivotal for downstream applications, particularly as a precursor for radiohalogenated

pharmaceuticals where the iodine-carbon bond stability is essential. This guide provides a

definitive spectroscopic profile (NMR, IR, MS) and the mechanistic logic required for its

identification and quality control.

Structural Analysis & Synthetic Context
Understanding the synthesis is a prerequisite for interpreting the impurity profile. The

compound is typically synthesized via Friedel-Crafts acylation, ensuring the regioselective

attachment of the octanoate chain to iodobenzene.

Synthetic Pathway (Graphviz Visualization)
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The following diagram illustrates the standard synthetic workflow and critical control points.
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Figure 1: Friedel-Crafts acylation workflow for the regioselective synthesis of the target

compound.

Spectroscopic Profiling (The Core)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The

NMR spectrum is distinct, featuring a characteristic AA'BB' aromatic system and a polarized
aliphatic chain.

Solvent:

(Chloroform-d) Reference: TMS (0.00 ppm) or

residual (7.26 ppm)

Table 1:

NMR Assignment
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Structural
Assignment

Ar-H (ortho to

C=O)
7.66 – 7.70 Doublet (d) 2H ~8.5

Aromatic

protons

adjacent to

the ketone

(deshielded

by

anisotropy).

Ar-H (ortho to

I)
7.80 – 7.85 Doublet (d) 2H ~8.5

Aromatic

protons

adjacent to

Iodine (heavy

atom

effect/inductio

n).

-OCH

CH
4.12 Quartet (q) 2H 7.1

Methylene of

the ethyl

ester.

-C(O)CH

-
2.90 – 2.95 Triplet (t) 2H 7.3

-methylene to

the ketone

(C7).

-CH

C(O)O-
2.28 – 2.32 Triplet (t) 2H 7.5

-methylene to

the ester

(C2).

-C(O)CH

CH

-

1.68 – 1.75 Multiplet (m) 2H -
-methylene to

the ketone

(C6).

-CH

CH

1.60 – 1.65 Multiplet (m) 2H -
-methylene to
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C(O)O- the ester

(C3).

Internal CH 1.30 – 1.40 Multiplet (m) 4H -

Bulk

methylene

chain (C4,

C5).

-OCH

CH
1.25 Triplet (t) 3H 7.1

Terminal

methyl of the

ethyl ester.

Expert Insight: The aromatic region often displays a "roofing" effect due to the similar magnetic

environments of the AA'BB' system. While the carbonyl group is electron-withdrawing

(deshielding), the iodine atom is large and polarizable. In 4-iodoacetophenone derivatives, the

protons ortho to the iodine are typically slightly more downfield (higher ppm) than those ortho to

the carbonyl, though this can invert depending on concentration and solvent.

Infrared (IR) Spectroscopy
IR analysis is critical for confirming the presence of two distinct carbonyl environments: the

conjugated ketone and the aliphatic ester.

Table 2: Key IR Absorptions (ATR/Thin Film)
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Wavenumber (cm

)
Vibration Mode Functional Group Diagnostic Value

2930, 2855 C-H Stretch Alkyl Chain

Confirms long

aliphatic chain (

).

1735 – 1740 C=O Stretch Ester

Sharp, strong band

typical of aliphatic

esters.

1680 – 1685 C=O Stretch Aryl Ketone

Lower frequency due

to conjugation with the

benzene ring.

1580, 1480 C=C Stretch Aromatic Ring

Skeletal vibrations of

the 1,4-disubstituted

benzene.

1180 – 1200 C-O Stretch Ester
C-O-C stretching

vibration.

~1005 C-I Stretch Aryl Iodide

Often weak;

fingerprint

confirmation.

Mass Spectrometry (MS)
The fragmentation pattern is dominated by the stability of the acylium ion and the cleavage of

the iodine.

Ionization Mode: EI (70 eV) or ESI+

Molecular Ion (

): 388 m/z (Calculated for

).
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Base Peak: Often related to the benzoyl cation or the loss of the alkoxy group.

Fragmentation Logic (Graphviz Visualization)
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Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data free from solvent artifacts:

Mass: Weigh 10-15 mg of the compound into a clean vial.

Solvent: Add 0.6 mL of

(99.8% D) containing 0.03% TMS.

Filtration: If the solution is cloudy (common if inorganic salts from the Friedel-Crafts workup

remain), filter through a small plug of glass wool directly into the NMR tube.

Shimming: Automated gradient shimming is usually sufficient, but manual tuning of Z1 and

Z2 may be required due to the iodine atom's influence on magnetic susceptibility.
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Quality Control & Impurity Profiling
A self-validating system for purity must check for:

Des-iodo impurity: Ethyl 8-phenyl-8-oxooctanoate (check aromatic region for multiplet

instead of AA'BB').

Hydrolysis product: 8-(4-iodophenyl)-8-oxooctanoic acid (check IR for broad OH stretch

~3000-3300 cm

).

Regioisomers: Ortho-acylation products (rare with para-directing I, but possible; check for

complex splitting in aromatic region).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1327880?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1327880?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

